Structural Modification: 7‑Methoxy to 7‑Fluoro Substitution on the Quinolone Scaffold
The defining structural difference between 7‑Desmethoxy‑7‑fluoro Elvitegravir and the parent drug Elvitegravir is the replacement of the electron‑donating 7‑methoxy group (EWG = –OCH₃) with an electron‑withdrawing 7‑fluoro substituent . This alteration changes the molecular formula from C₂₃H₂₃ClFNO₅ (Elvitegravir, MW 447.88 g/mol) to C₂₂H₂₀ClF₂NO₄ (MW 435.85 g/mol) .
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | 7‑fluoro substituent; C₂₂H₂₀ClF₂NO₄; MW = 435.85 g/mol |
| Comparator Or Baseline | Elvitegravir: 7‑methoxy substituent; C₂₃H₂₃ClFNO₅; MW = 447.88 g/mol |
| Quantified Difference | ΔMW = −12.03 g/mol; ΔFormula = −CH₃ + F − O (net loss of one carbon, gain of one fluorine) |
| Conditions | Structural elucidation by ¹H NMR, ¹³C NMR, and ESI–LC–MS |
Why This Matters
This structural modification alters the compound's lipophilicity, metabolic stability, and metal‑chelating behavior, which directly impact both its biological activity and its chromatographic separation from the parent drug during HPLC analysis.
